1-Naphthalen-2-yl-3-propylurea is an organic compound that belongs to the class of ureas, characterized by a naphthalene ring substituted at the second position with a phenyl group and a propyl group at the nitrogen atom. Its molecular formula is and it is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound can be synthesized through various chemical reactions involving naphthalene derivatives and urea. It has been studied for its biological activities, including its role as a potential drug candidate in various therapeutic areas.
1-Naphthalen-2-yl-3-propylurea is classified under:
The synthesis of 1-naphthalen-2-yl-3-propylurea can be achieved through several methods:
The synthesis usually requires careful control of temperature and reaction time to optimize yield and purity. Typical yields reported for this compound range from 50% to 80%, depending on the specific synthetic route employed.
The molecular structure of 1-naphthalen-2-yl-3-propylurea consists of:
Key structural data includes:
1-Naphthalen-2-yl-3-propylurea participates in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-naphthalen-2-yl-3-propylurea primarily involves its interaction with biological targets, which may include enzymes involved in metabolic pathways. It may act as an inhibitor or modulator in biochemical processes due to its structural similarity to other biologically active compounds.
Research indicates that such compounds can influence enzyme activity by mimicking natural substrates or altering binding affinities, thereby affecting physiological responses.
1-Naphthalen-2-yl-3-propylurea exhibits several notable physical properties:
Key chemical properties include:
1-Naphthalen-2-yl-3-propylurea has diverse applications in scientific research:
Systematic Nomenclature: The compound is formally designated as 1-(Naphthalen-2-yl)-3-propylurea, adhering to IUPAC conventions where the naphthalene ring is prioritized as the parent hydrocarbon. The urea functional group (–NH–C(=O)–NH–) is substituted at one nitrogen by the naphthalen-2-yl group (C₁₀H₇–) and at the other by the n-propyl chain (CH₂CH₂CH₃). Its molecular formula is C₁₄H₁₆N₂O, with a molecular weight of 228.29 g/mol [8].
Structural Features:
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Canonical SMILES | CCCNC(=O)NC1=CC=C2C=CC=CC2=C1 |
Hydrogen bond donors | 2 (urea –NH groups) |
Hydrogen bond acceptors | 1 (urea C=O) |
XLogP³ | ~2.4 (moderate lipophilicity) |
Topological polar surface area | 55.6 Ų |
Synthetic Routes: Primary synthesis involves nucleophilic addition of naphthalen-2-amine to propyl isocyanate under anhydrous conditions. Alternative methods include:
Spectral Signatures:
Evolution of Urea Pharmacophores: Urea derivatives have been integral to drug discovery since the 19th century. Early examples like carbamide demonstrated diuretic properties, paving the way for structured activity exploration. By the mid-20th century, urea scaffolds were engineered for enhanced target specificity:
Table 2: Marketed Drugs Featuring Urea/Thiourea Moieties
Drug Name | Therapeutic Class | Key Structural Motif | Target |
---|---|---|---|
Tolnaftate | Antifungal | Thiourea-naphthalene | Squalene epoxidase |
Naftifine | Antifungal | Allylamine (urea-related) | Lanosterol demethylase |
Sorafenib | Antineoplastic | Aryl urea | VEGFR/Raf kinases |
Naphyrone | Stimulant (withdrawn) | Naphthyl urea derivative | NDRI |
Advantages of Urea Linkers:
The integration of naphthalene into urea frameworks (e.g., 1-(Naphthalen-2-yl)-3-propylurea) merges these advantages with enhanced hydrophobic contact surfaces, optimizing target engagement [2] [8].
Biophysical and Chemical Properties: Naphthalene’s bicyclic aromatic system confers distinct advantages:
Mechanistic Contributions:1. Enzyme inhibition:- Cholinesterases: Naphthalen-2-yl thioureas selectively inhibit butyrylcholinesterase (BChE) via π-cation interactions in the catalytic gorge, with IC₅₀ values <10 μM [7].- Kinases: Naphthalene ureas (e.g., JAK2 inhibitors) occupy allosteric hydrophobic sites, disrupting ATP binding [6].
Table 3: Naphthalene-Driven Bioactivities in Drug Design
Target/Activity | Compound Example | Role of Naphthalene |
---|---|---|
Butyrylcholinesterase (BChE) | Chiral thioureas | Binds acyl pocket via hydrophobic stacking |
Tubulin polymerization | Naphthalene-chalcone hybrids | Disrupts colchicine site via π-stacking |
Topoisomerase II | Triazole-naphthalene carboxylates | Intercalates DNA base pairs |
VEGFR-2 kinases | Naphthalene-chalcone derivatives | Blocks ATP binding cleft |
Hybridization Strategies: Incorporating naphthalene into urea scaffolds leverages synergistic effects:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1